molecular formula C7H13FN4O2 B025854 (E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid CAS No. 109857-48-9

(E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid

Cat. No.: B025854
CAS No.: 109857-48-9
M. Wt: 204.2 g/mol
InChI Key: UDWPEHOXJIIOEY-OWOJBTEDSA-N
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Description

Alpha-Fluoromethyl-3,4-dehydroarginine is a fluorinated derivative of arginine, characterized by the presence of a fluoromethyl group and a double bond in its structure

Properties

CAS No.

109857-48-9

Molecular Formula

C7H13FN4O2

Molecular Weight

204.2 g/mol

IUPAC Name

(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid

InChI

InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+

InChI Key

UDWPEHOXJIIOEY-OWOJBTEDSA-N

SMILES

C(C=CC(CF)(C(=O)O)N)N=C(N)N

Isomeric SMILES

C(/C=C/C(CF)(C(=O)O)N)N=C(N)N

Canonical SMILES

C(C=CC(CF)(C(=O)O)N)N=C(N)N

Synonyms

alpha-fluoromethyl-3,4-dehydroarginine
alpha-FMDA
alpha-monofluoromethyl-3,4-dehydroarginine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine typically involves the introduction of a fluoromethyl group into the arginine molecule. This can be achieved through various synthetic routes, including:

    Fluorination Reactions: Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluoromethyl group.

    Dehydrogenation: Employing dehydrogenation reactions to introduce the double bond in the arginine structure.

Industrial Production Methods

Industrial production of alpha-Fluoromethyl-3,4-dehydroarginine may involve large-scale fluorination and dehydrogenation processes, optimized for yield and purity. These methods often require stringent reaction conditions and specialized equipment to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

Alpha-Fluoromethyl-3,4-dehydroarginine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under mild conditions.

Major Products

The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-Fluoromethyl-3,4-dehydroarginine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and diagnostic probes.

Mechanism of Action

The mechanism of action of alpha-Fluoromethyl-3,4-dehydroarginine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signal transduction processes.

Comparison with Similar Compounds

Alpha-Fluoromethyl-3,4-dehydroarginine can be compared with other fluorinated arginine derivatives, such as:

    Alpha-Fluoromethylarginine: Lacks the double bond present in alpha-Fluoromethyl-3,4-dehydroarginine.

    3,4-Dehydroarginine: Does not contain the fluoromethyl group.

    Fluoromethylornithine: A fluorinated derivative of ornithine, differing in the amino acid backbone.

The uniqueness of alpha-Fluoromethyl-3,4-dehydroarginine lies in its combined fluoromethyl and dehydro modifications, which confer distinct chemical and biological properties.

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